molecular formula C13H20N4O3 B2833102 Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate CAS No. 2034395-17-8

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate

Cat. No.: B2833102
CAS No.: 2034395-17-8
M. Wt: 280.328
InChI Key: YZZGKQUYXBMEMT-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a 2-(2-aminonicotinamido)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate typically involves multiple steps:

    Formation of the Nicotinamide Derivative: The initial step involves the preparation of a nicotinamide derivative. This can be achieved by reacting nicotinic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Amino Group: The next step involves the introduction of the amino group at the 2-position of the nicotinamide ring. This can be done through nitration followed by reduction or direct amination using suitable reagents.

    Attachment of the Ethyl Linker: The ethyl linker is introduced by reacting the aminonicotinamide with an ethylating agent, such as ethyl bromide, under basic conditions.

    Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nicotinamide ring, potentially converting it to a dihydronicotinamide derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Dihydronicotinamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the role of nicotinamide derivatives in cellular processes. It can serve as a probe to investigate enzyme activities that involve nicotinamide cofactors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural similarity to nicotinamide makes it a candidate for modulating biological pathways that involve nicotinamide adenine dinucleotide (NAD+).

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate involves its interaction with molecular targets that recognize nicotinamide structures. It can act as an inhibitor or activator of enzymes that use nicotinamide adenine dinucleotide (NAD+) as a cofactor. The compound may also interact with receptors or transporters that are specific for nicotinamide derivatives, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler structure without the tert-butyl carbamate group.

    Nicotinic Acid: Lacks the aminoethyl and carbamate functionalities.

    Tert-butyl (2-(2-aminoethyl)carbamate): Similar but lacks the nicotinamide moiety.

Uniqueness

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate is unique due to the combination of the nicotinamide ring with the tert-butyl carbamate group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl N-[2-[(2-aminopyridine-3-carbonyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-7-16-11(18)9-5-4-6-15-10(9)14/h4-6H,7-8H2,1-3H3,(H2,14,15)(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGKQUYXBMEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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